2-t-butoxypyrimidine
Description
Properties
CAS No. |
107976-32-9 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152 |
Synonyms |
2-t-butoxypyrimidine |
Origin of Product |
United States |
Advanced Reactivity and Transformation Mechanisms of T Butoxypyrimidine Scaffolds
Directed Lithiation and Organometallic Intermediate Formation
The generation of organometallic intermediates, particularly through lithiation, is a powerful strategy for the functionalization of pyrimidine (B1678525) rings. The electron-withdrawing nature of the pyrimidine nitrogen atoms facilitates deprotonation or halogen-lithium exchange, leading to the formation of highly reactive pyrimidinyl anions.
Halogen-lithium exchange is a widely employed method for the regioselective formation of organolithium species. tcnj.eduresearchgate.netharvard.edu In the context of 2-t-butoxypyrimidine, this reaction is particularly effective at the C-5 position, especially when a bromine atom is present. The treatment of 5-bromo-2,4-di-t-butoxypyrimidine with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (typically -78 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), efficiently generates the corresponding 5-lithiopyrimidine derivative. rsc.orgrsc.orgresearchgate.netrsc.org This reaction is generally fast and chemoselective, proceeding without significant side reactions at these low temperatures. tcnj.edu The resulting 2,4-di-t-butoxy-5-lithiopyrimidine is a key intermediate for introducing various substituents at the C-5 position. rsc.orgrsc.org
The choice of the organolithium reagent and reaction conditions can be crucial. For instance, n-butyllithium is commonly used for the exchange with bromo- and iodo-substituted arenes, while t-butyllithium can also be effective. tcnj.edu The reaction's success hinges on the stability of the resulting aryllithium species at the reaction temperature, preventing unwanted side reactions. researchgate.net
Pyrimidinyl anions, generated via halogen-lithium exchange or direct deprotonation, are potent nucleophiles. rsc.orgresearchgate.netrsc.orgethz.ch Their reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds. These anions are typically not isolated but are generated in situ and immediately reacted with a suitable electrophile. tcnj.edu The stability and reactivity of these anions are influenced by the substituents on the pyrimidine ring and the counterion (e.g., lithium). rsc.orgnih.govumich.edu
The 2,4-di-t-butoxy-5-lithiopyrimidine anion, for example, readily participates in nucleophilic addition reactions with a wide range of electrophiles. rsc.orgrsc.orgresearchgate.netrsc.org This reactivity provides a direct route to a variety of 5-substituted pyrimidine derivatives, which are valuable precursors in medicinal chemistry and materials science.
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For this compound scaffolds, this is often achieved through the reaction of the corresponding organometallic intermediates with various electrophiles or through transition metal-catalyzed cross-coupling reactions.
The pyrimidinyl anions generated from this compound derivatives exhibit classic nucleophilic behavior, readily adding to the electrophilic carbon of carbonyl compounds. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.comsavemyexams.comfiveable.me This reaction follows a general two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation during workup to yield the corresponding alcohol. masterorganicchemistry.comlibretexts.orgsavemyexams.com
Aldehydes and Ketones: The reaction of 2,4-di-t-butoxy-5-lithiopyrimidine with aldehydes and ketones provides access to secondary and tertiary alcohols, respectively. libretexts.orglibretexts.orgyoutube.com For example, reaction with benzaldehyde (B42025) would yield a (2,4-di-t-butoxypyrimidin-5-yl)(phenyl)methanol derivative. The reactivity of the carbonyl compound generally follows the order: aldehydes > ketones, due to steric and electronic factors. libretexts.org
Ribose Derivatives: A significant application of this methodology is in the synthesis of C-nucleosides, where a carbon-carbon bond connects the sugar moiety to the nucleobase. The reaction of 2,4-di-t-butoxy-5-lithiopyrimidine with protected ribose derivatives, such as 2,3,5-tri-O-benzylribose or 2,4:3,5-di-O-benzylideneribose, has been successfully employed. rsc.orgrsc.orgresearchgate.netrsc.orgbeilstein-journals.org This reaction typically leads to a mixture of diastereomeric polyols, which can then be cyclized to form the desired C-nucleosides, for instance, pseudouridine (B1679824). rsc.orgrsc.orgresearchgate.netrsc.org The stereochemical outcome of the addition is a critical aspect of these syntheses. beilstein-journals.org
The table below summarizes representative examples of nucleophilic addition reactions involving this compound derivatives.
| Pyrimidine Derivative | Electrophile | Product Type | Ref. |
| 2,4-di-t-butoxy-5-lithiopyrimidine | 2,3,5-Tri-O-benzylribose | Pentahydroxypentyl-pyrimidine | rsc.orgrsc.org |
| 2,4-di-t-butoxy-5-lithiopyrimidine | 2,4:3,5-di-O-benzylideneribose | Protected 1-pyrimidin-5-ylpentitol | rsc.orgresearchgate.net |
| 5-Bromo-4-tert-butoxy-2-methylthiopyrimidine (after lithiation) | 2,3,4,6-tetra-O-benzyl-d-glucono-1,5-lactone | C-glycosyl pyrimidine | mdpi.com |
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.netwikipedia.orglibretexts.org This methodology has been successfully applied to the functionalization of pyrimidine rings.
For instance, 5-bromo-2,4-di-t-butoxypyrimidine can be coupled with various arylboronic acids to produce 5-aryl-2,4-di-t-butoxypyrimidines. researchgate.net Conversely, 2,4-di-t-butoxy-5-pyrimidineboronic acid can be reacted with a range of aryl bromides. researchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a base, like sodium carbonate or potassium carbonate, in a suitable solvent system. researchgate.netlibretexts.orgrsc.org The Suzuki coupling offers a high degree of functional group tolerance and generally proceeds with good to excellent yields. researchgate.netresearchgate.net
The general mechanism of the Suzuki coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
Transformations Involving the t-Butoxy Protecting Group
The t-butoxy group in this compound primarily serves as a protecting group for the pyrimidine oxygen. researchgate.netwikipedia.org Its stability under various conditions, including basic and nucleophilic reactions, makes it highly valuable in multi-step syntheses. researchgate.net However, its selective removal is often a crucial final step to unveil the desired uracil (B121893) or cytosine derivatives.
The deprotection of the t-butoxy group is typically achieved under acidic conditions. wikipedia.org Treatment with strong acids like hydrochloric acid or trifluoroacetic acid efficiently cleaves the t-butyl ether linkage to reveal the corresponding hydroxyl group, which then tautomerizes to the more stable amide form (uracil). rsc.orgresearchgate.net The reaction proceeds via the formation of a stable t-butyl cation, which is then scavenged. wikipedia.org For instance, dealkylation of 5-aryl-2,4-di-t-butoxypyrimidines with hydrochloric acid gives the corresponding 5-aryluracils in nearly quantitative yields. researchgate.net
In some cases, the t-butoxy group can undergo other transformations. For example, under certain enzymatic conditions in biological systems, the t-butyl group can be hydroxylated. hyphadiscovery.com While not a common synthetic transformation, it highlights the potential for alternative reactivity pathways.
Selective Deprotection to Pyrimidinones and Uracil Derivatives
The conversion of this compound to pyrimidin-2(1H)-one is a key deprotection step in pyrimidine chemistry. This transformation is typically achieved under acidic conditions, where the t-butyl group is cleaved to liberate the corresponding hydroxypyrimidine, which exists in tautomeric equilibrium with the more stable pyrimidinone form. The selection of the deprotection conditions is critical to ensure high yields and to avoid unwanted side reactions, especially when other acid-sensitive functional groups are present in the molecule.
Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly employed for this purpose. The reaction generally proceeds readily at room temperature. fishersci.co.ukmasterorganicchemistry.com For instance, the deprotection of a N-Boc (tert-butoxycarbonyl) group, which is mechanistically similar to the cleavage of a t-butyl ether, can be achieved with neat TFA or a solution of HCl in dioxane. masterorganicchemistry.comresearchgate.net These conditions are often directly applicable to the deprotection of this compound.
In the context of more complex molecules, such as in the synthesis of pseudouridine, mild acid treatment is used to deprotect di-t-butoxy-substituted pyrimidines to form the corresponding uracil derivative. This highlights the utility of this deprotection strategy in the synthesis of nucleoside analogues.
An alternative to acid-catalyzed deprotection is thermal elimination. Studies have shown that this compound can undergo thermal rearrangement to yield pyrimidin-2-one, although this method is less common in standard laboratory practice compared to acid-mediated deprotection.
Below is a table summarizing typical conditions for the deprotection of t-butoxy groups, which can be adapted for this compound:
| Reagent/Condition | Solvent | Temperature | Comments |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | A common and efficient method for Boc deprotection, applicable to t-butyl ethers. fishersci.co.ukmasterorganicchemistry.com |
| Hydrogen Chloride (HCl) | Dioxane or Methanol (B129727) | Room Temperature | Provides a strong acidic environment for cleavage. fishersci.co.ukresearchgate.netwikipedia.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | A milder Lewis acid approach, offering selectivity in some cases. tandfonline.com |
| Thermal Elimination | No solvent (neat) | High Temperature | An alternative method involving intramolecular rearrangement. |
Cleavage Mechanisms of Ether Linkages
The cleavage of the ether linkage in this compound under acidic conditions proceeds through a mechanism that capitalizes on the stability of the resulting tertiary carbocation. The reaction is an example of an acid-catalyzed ether cleavage.
The mechanism is initiated by the protonation of the ether oxygen atom by a strong acid. This protonation converts the t-butoxy group into a good leaving group (a neutral t-butanol molecule). The subsequent step involves the departure of the leaving group, leading to the formation of a resonance-stabilized pyrimidinyl oxonium ion and a relatively stable tert-butyl cation. This step can proceed through a unimolecular pathway (SN1 type) due to the stability of the tertiary carbocation.
The stability of the tert-butyl cation is a key driving force for this cleavage mechanism, allowing the reaction to occur under relatively mild acidic conditions compared to the cleavage of ethers with primary or secondary alkyl groups, which would proceed through a slower SN2 mechanism requiring a strong nucleophile. acsgcipr.org The general acid-catalyzed deprotection of tert-butyl ethers is a well-established and reliable transformation in organic synthesis. organic-chemistry.org
Strategic Applications of T Butoxypyrimidines As Versatile Synthetic Intermediates
Enabling Synthesis of C-Nucleoside and Glycosylated Pyrimidine (B1678525) Derivatives
The construction of the C-glycosidic bond, which links a sugar moiety to a carbon atom of a nucleobase, is a significant challenge in synthetic chemistry. T-butoxypyrimidine intermediates have proven instrumental in overcoming this hurdle, providing reliable routes to C-nucleosides, which are isomers of naturally occurring N-nucleosides. These compounds are of immense interest in medicinal chemistry due to their enhanced stability against enzymatic degradation.
Pseudouridine (B1679824) (Ψ), a C-glycoside isomer of uridine, is the most abundant modified nucleoside in various types of RNA and plays a crucial role in biological processes. ethz.ch Its synthesis has been a long-standing goal for chemists, and methods utilizing t-butoxy-protected pyrimidines have been pivotal. A common strategy involves the use of 5-bromo-2,4-di-t-butoxypyrimidine, which can be converted into the highly reactive 2,4-di-tert-butoxypyrimidin-5-yllithium. ethz.chresearchgate.netnih.gov This organolithium species can then be coupled with protected sugar derivatives, such as aldehydes or lactones, to form the crucial C-C bond. ethz.chresearchgate.net
Early work by Lerch and colleagues established a foundational route where 2,4-ditert-butoxypyrimidine-5-lithium was reacted with 2,4:3,5-di-O-benzylidene-aldehydo-D-ribose, yielding the desired β-isomer of pseudouridine after several steps. ethz.ch More recent advancements have focused on improving stereocontrol and efficiency. For instance, Hanessian and Machaalani developed a highly stereocontrolled synthesis of both α- and β-pseudouridines starting from D-ribonolactone. nih.gov Their key step involved the stereoselective reduction of a hemiketal C-nucleoside intermediate, which was formed by coupling the lithiated pyrimidine with the protected lactone. nih.gov This approach provided multi-gram quantities of β-pseudouridine, demonstrating its practicality. nih.gov
Another approach involves the addition of 5-lithio-2,4-di-t-butoxypyrimidine to a protected ribose-derived aldehyde, which can produce a mixture of α and β adducts. beilstein-journals.org Subsequent steps, including reduction and cycloetherification, can be optimized to favor the desired stereoisomer. beilstein-journals.org The choice of reagents and reaction conditions is critical for controlling the stereochemical outcome at the anomeric carbon, an enduring challenge in C-nucleoside synthesis. nih.gov
Table 1: Examples of Stereoselective Syntheses of Pseudouridine Intermediates
| Pyrimidine Reagent | Sugar Moiety | Key Step/Conditions | Product/Outcome | Yield | Reference |
| 5-Lithio-2,4-di-t-butoxypyrimidine | 2,4:3,5-di-O-benzylidene-aldehydo-D-ribose | Coupling followed by acid treatment | 5-β-D-ribofuranosyluracil (Pseudouridine) with some α-anomer | 18% | ethz.chresearchgate.net |
| 5-Lithio-2,4-di-t-butoxypyrimidine | Protected D-ribonolactone | Coupling and highly stereoselective reduction of hemiketal | α- and β-pseudouridines available in high stereocontrol | Not specified | nih.gov |
| 5-Lithio-2,4-di-t-butoxypyrimidine | Protected Ribose-derived Aldehyde | Addition, reduction with L-Selectride/ZnCl₂, Mitsunobu cycloetherification | Acyclic d-altro-hexitol as a single isomer, leading to the protected β-anomer | 89% (adduct), 85% (reduction) | beilstein-journals.org |
The versatility of t-butoxypyrimidine intermediates extends beyond pseudouridine to the synthesis of a wide range of modified nucleoside analogs. These analogs, which feature alterations in the sugar moiety or the pyrimidine base, are crucial tools for probing biological systems and for developing new therapeutic agents. nsf.govmdpi.comchemrxiv.org
One strategy involves replacing the natural ribose ring with an acyclic linker. libretexts.org For example, uracil (B121893) nucleotide analogs where the ribose is substituted by linear or branched alkyl chains have been synthesized to act as antagonists for P2Y₂ receptors. libretexts.org While not always starting directly from a t-butoxy derivative, the underlying chemistry of functionalizing the pyrimidine ring is related. More directly, the synthesis of C-glucopyranosyl pyrimidin-4-ones has been achieved using 5-bromo-4-(tert-butoxy)-2-(methylthio)pyrimidine. uwindsor.ca This intermediate was lithiated and coupled with a protected gluconolactone, demonstrating that the t-butoxy group effectively enables the construction of C-glycosides with different sugar configurations. uwindsor.ca
Contribution to Complex Heterocyclic Framework Construction
The reactivity of t-butoxypyrimidine intermediates makes them valuable starting points for building larger, more complex heterocyclic systems. These scaffolds are of great interest in medicinal chemistry and materials science, often serving as the core of new drugs or functional materials. sigmaaldrich.comnih.gov
T-butoxypyrimidine derivatives are key precursors for advanced heterocyclic scaffolds. An example is the synthesis of 5-bromo- and 5,5'-dibromo-2,2'-bipyrimidines. psu.edu These compounds are useful for creating metal-complexing molecular rods. The synthesis can be achieved through bromination of 2,2'-bipyrimidine, which itself can be prepared from simpler pyrimidine units. psu.edu The use of 2,4-di-t-butoxy-5-bromopyrimidine is also noted as a potential route, although challenges with allergenic precursors in its own synthesis have been a drawback. researchgate.netpsu.edu
The development of pyrimidine-fused heterocyclic compounds is a major area of anticancer drug discovery. sigmaaldrich.com Scaffolds like thieno[2,3-d]pyrimidines, which are bioisosteres of adenine, have shown a broad range of pharmacological activities. nih.gov The synthesis of these fused systems often starts with appropriately substituted thiophenes which are then cyclized to form the pyrimidine ring. While not always directly employing a t-butoxy precursor, the principles of pyrimidine ring construction are central. nih.gov More complex frameworks, such as pyrano[2,3-d]pyrimidines and imidazo[1,2-a]pyrimidines, are often assembled through multicomponent reactions where a pre-functionalized pyrimidine or a precursor that forms the pyrimidine ring in situ is used. slideshare.net The ability to generate functionalized pyrimidine building blocks, often facilitated by directing groups like t-butoxy, is crucial for the success of these complex constructions.
Convergent synthesis is a powerful strategy for constructing complex molecules, where different fragments of the target are synthesized independently and then coupled together in the final stages. This approach is generally more efficient than a linear synthesis, where the molecule is built step-by-step. The use of 2-t-butoxypyrimidine and its derivatives as key intermediates is a prime example of this strategy in action.
Intermediates in the Preparation of Specialized Organic Reagents
Beyond their direct incorporation into target molecules, t-butoxypyrimidines are used to prepare specialized reagents that enable a wide range of chemical transformations. These reagents often possess tailored reactivity for specific applications, such as cross-coupling reactions or asymmetric catalysis.
A prominent example is the synthesis of pyrimidine-based boronic acids and their derivatives. These reagents are indispensable for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. For instance, 2,4-di-t-butoxy-5-pyrimidineboronic acid can be prepared from 5-bromo-2,4-di-t-butoxypyrimidine. researchgate.net The synthesis involves a lithium-halogen exchange reaction followed by quenching with a boron electrophile like triisopropyl borate. The resulting boronic acid is a versatile building block that can be coupled with various aryl or heteroaryl halides to introduce the pyrimidine moiety into diverse molecular structures. Similarly, 2-methoxy-5-pyrimidylboronic acid has been synthesized from 5-bromo-2-methoxypyrimidine (B78064) using this method. The t-butoxy group, when present, not only facilitates the initial lithiation but also serves as a protecting group that can be removed later if desired. The development of such specialized organometallic reagents, including organolithium and organoboron compounds, is a critical application of t-butoxypyrimidine chemistry. uwindsor.ca
Mechanistic and Computational Investigations into T Butoxypyrimidine Chemistry
Elucidation of Reaction Mechanisms and Intermediates in Pyrimidine (B1678525) Transformations
The transformation of pyrimidine derivatives, including those with a t-butoxy group, proceeds through various reaction mechanisms, the nature of which is dictated by the substrate, reagents, and reaction conditions. Nucleophilic substitution is a common pathway for functionalizing the pyrimidine ring. These reactions can occur via a one-step bimolecular mechanism (SN2) or a two-step unimolecular mechanism (SN1). savemyexams.com In an SN2 reaction, a nucleophile attacks the carbon atom, and the leaving group departs simultaneously in a single, concerted step. byjus.com This mechanism involves a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. byjus.com Conversely, the SN1 mechanism involves the initial, slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. savemyexams.com The stability of this intermediate is crucial, and its formation is often the rate-determining step. chemistrydocs.com
In the context of alkoxy-substituted pyrimidines, thermal elimination reactions have been investigated. For instance, the pyrolysis of 2-alkoxypyrimidines, such as 2-isopropoxy and 2-t-butoxypyrimidine, leads to the formation of pyrimidin-2-one. lookchem.com This type of reaction involves the elimination of an alkene (e.g., isobutene from this compound), a process that can be studied to understand the polarity of the transition states. lookchem.com
Investigations into the reactions of t-butoxypyrimidines have also revealed the formation of specific reactive intermediates. For example, the reaction of a t-butoxypyrimidine with 2-formyloxiranes has been described as a transformation involving zwitterionic intermediates of a three-membered ring. ethz.ch In other pyrimidine transformations, such as the synthesis of alkoxy derivatives from precursors, the proposed mechanism involves the formation of carbonium cation intermediates. beilstein-journals.org These cations are subsequently attacked by nucleophiles like methanol (B129727) or ethanol, leading to the corresponding alkoxy products. beilstein-journals.org
The table below summarizes findings from various pyrimidine transformation studies, highlighting the proposed mechanisms and key intermediates.
| Reactant(s) | Transformation | Proposed Mechanism/Intermediate | Product(s) |
| This compound | Thermal Elimination | Pericyclic elimination | Pyrimidin-2-one, Ethene lookchem.com |
| Chloroethane and Bromide ion | Nucleophilic Substitution | SN2 | Bromoethane and Chloride ion byjus.com |
| 5-(1-fluoro-2-iodoethyl)-3',5'-di-O-acetyl-2'-deoxyuridine | Decomposition and Substitution | Carbonium cation intermediates (41, 42) | Methoxy and ethoxy derivatives (38, 39) beilstein-journals.org |
| Aminonitrosopyrimidine and t-butoxypyrimidine with 2-formyloxiranes | Ene Reaction | Zwitterionic intermediates | Not specified ethz.ch |
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of pyrimidine compounds. rsdjournal.orgnih.gov These computational methods provide detailed insights into ground state geometries, electronic structures, and conformational possibilities that are difficult to probe experimentally. researchgate.net
Electronic Structure Analysis DFT calculations are frequently employed to determine the electronic structure of molecules. nih.gov This includes analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. sapub.org Other electronic properties, such as the molecular electrostatic potential (MEP), can be mapped to visualize charge distributions and predict sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer, hyperconjugative interactions, and the effective charges on individual atoms within the molecule. nih.gov
Conformational Analysis For flexible molecules like this compound, which has a bulky, rotatable t-butyl group, quantum chemical calculations can identify stable conformers and determine their relative energies. mdpi.com By calculating the potential energy surface as a function of specific dihedral angles, researchers can locate energy minima corresponding to different spatial arrangements of the atoms. These calculations can reveal, for example, "closed" and "open" conformations and assess their stability based on factors like intramolecular hydrogen bonds. mdpi.com The influence of the solvent can also be incorporated into these models to predict how the conformational equilibrium might shift in different environments. mdpi.com
The table below presents representative data from quantum chemical calculations on related heterocyclic compounds, illustrating the types of parameters that can be determined.
| Calculation Method | Molecule/System | Parameter | Calculated Value | Reference |
| DFT/RB3LYP/6–311++G(d,p) | 2-oxo-2H-chromen-7-yl benzoate | HOMO-LUMO Energy Gap | 4.465 eV | sapub.org |
| MP3/TZVP | C(N₂₀) | Bond Length (C-N) | 1.503 Å | nih.gov |
| DFT/B3LYP/6–311++G(d,p) | Oxymetazoline | Ground State Geometry Optimization | Optimized bond lengths and angles | researchgate.net |
| DFT with PCM | Bicalutamide in DMSO | Gibbs Solvation Energy | -58.44 ± 8.99 kJ/mol | mdpi.com |
Spectroscopic Analysis in Support of Mechanistic Pathways (e.g., NMR Kinetic Studies)
Spectroscopic methods are indispensable for validating the mechanisms and intermediates proposed by computational studies. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful technique for conducting kinetic studies and observing reaction progress in real-time. rsc.org
By acquiring a series of ¹H NMR spectra over the course of a reaction, researchers can monitor the disappearance of reactant signals and the appearance of product signals. researchgate.netrsc.org The integration of characteristic peaks corresponding to specific protons in the reactant, intermediate, and product molecules allows for the quantification of their concentrations at various time points. researchgate.net This data can then be used to determine reaction rates and rate laws, providing direct evidence for the proposed kinetic model. rsc.org
For example, detailed ¹H NMR kinetic studies have been used to gain insight into the cyclisation and anomerization steps in the synthesis of pseudouridines. rsc.org In these studies, characteristic peaks for the starting material, the α- and β-anomers of the product, and any by-products were carefully monitored over time to understand the reaction pathway and optimize conditions. rsc.org The chemical shifts of protons are sensitive to their chemical environment, making NMR an excellent tool for distinguishing between different isomers and tracking their interconversion. researchgate.netmdpi.com
The following table provides an example of how ¹H NMR data is used to identify and track different species during a reaction, as demonstrated in a study on pseudouridine (B1679824) synthesis. rsc.org
| Species | Characteristic Peak | ¹H NMR Chemical Shift (ppm) | Role in Kinetic Study |
| Starting Material ((S)-14) | Not specified | 7.27, 8.25 | Monitored for consumption at t=0 |
| β-pseudouridine (1) | Not specified | 7.52 | Monitored for formation |
| α-pseudouridine (4) | Not specified | 7.11 | Monitored for formation and anomerization |
| By-products | Not specified | 7.25, 7.15 | Monitored to assess reaction selectivity |
Future Directions and Emerging Research Avenues in T Butoxypyrimidine Synthesis
Development of Novel and Sustainable Synthetic Routes
The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. eurekaselect.com For the synthesis of 2-t-butoxypyrimidine and its derivatives, future research is expected to prioritize the development of sustainable and environmentally benign methodologies.
Current research in pyrimidine (B1678525) synthesis has highlighted several sustainable approaches that could be adapted for this compound. These include the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave and ultrasonic irradiation. eurekaselect.comresearchgate.net One promising avenue is the adoption of multicomponent reactions (MCRs), which can generate complex pyrimidine structures in a single step from simple starting materials, thereby reducing waste and improving atom economy. eurekaselect.comnih.gov For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, which liberates only hydrogen and water as byproducts. nih.gov Adapting such a process for the synthesis of this compound could involve the use of t-butoxide sources with other key building blocks.
Biocatalysis represents another key area for sustainable synthesis. mdpi.com The use of enzymes could offer highly selective and environmentally friendly routes to pyrimidine derivatives. While specific enzymes for the direct synthesis of this compound have not been identified, the broader field of biocatalytic retrosynthesis is rapidly advancing, which may in the future provide enzymatic pathways for its production. vapourtec.com
The following table summarizes potential sustainable synthetic strategies applicable to this compound synthesis:
| Sustainable Strategy | Description | Potential Advantages | Reference |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the pyrimidine core. | High atom economy, reduced waste, simplified procedures. | eurekaselect.comnih.gov |
| Green Catalysts | Utilizing non-toxic, reusable catalysts such as nanocrystalline MgO or l-proline. | Reduced environmental impact, catalyst recyclability. | eurekaselect.com |
| Alternative Energy Sources | Employing microwave irradiation or ultrasonic waves to accelerate reactions. | Shorter reaction times, lower energy consumption, often higher yields. | researchgate.netmdpi.com |
| Biocatalysis | Using enzymes to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, biodegradable catalysts. | mdpi.comvapourtec.com |
| Biomass-derived Feedstocks | Utilizing alcohols derived from indigestible biomass as starting materials. | Use of renewable resources, reduced reliance on fossil fuels. | nih.gov |
Expanding the Scope of t-Butoxypyrimidine-Mediated Transformations
The t-butoxy group on the pyrimidine ring can significantly influence its reactivity and can be exploited in a variety of chemical transformations. Future research will likely focus on leveraging this group to expand the synthetic utility of this compound.
One major area of exploration is in C-H activation and functionalization reactions. Transition-metal-catalyzed C-H functionalization has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. bris.ac.uk The t-butoxy group, being an electron-donating group, can influence the regioselectivity of C-H activation on the pyrimidine ring, potentially directing functionalization to specific positions. This could enable the streamlined synthesis of complex substituted pyrimidines. bris.ac.ukrsc.org
Cross-coupling reactions, such as the Suzuki and Hiyama reactions, are already established methods for functionalizing pyrimidine rings. rsc.orgsemanticscholar.orgmdpi.com The t-butoxy group can modulate the electronic properties of the pyrimidine core, which in turn can affect the efficiency and selectivity of these reactions. Future work could explore the use of this compound as a platform for developing novel cross-coupling methodologies with a wider range of coupling partners. The t-butoxy group could also serve as a temporary protecting group that can be later removed or transformed, adding to the synthetic versatility of the molecule.
The table below outlines potential transformations involving this compound:
| Transformation | Description | Potential Outcome | Relevant Research on Pyrimidines |
| C-H Activation | Direct functionalization of C-H bonds on the pyrimidine ring. | Access to novel, highly substituted pyrimidine derivatives. | bris.ac.ukrsc.org |
| Suzuki Cross-Coupling | Palladium-catalyzed coupling with boronic acids. | Formation of C-C bonds to introduce aryl or heteroaryl substituents. | rsc.orgmdpi.com |
| Hiyama Cross-Coupling | Palladium-catalyzed coupling with organosilanes. | Alternative to Suzuki coupling with different substrate scope and reactivity. | semanticscholar.org |
| C-O Coupling | Copper-catalyzed coupling of N-methoxy arylamides and arylboronic acids. | Formation of C-O bonds, though the t-butoxy group would likely be a spectator. | mdpi.com |
Integration into Automated and High-Throughput Synthetic Platforms
The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. scispace.comnih.gov Integrating the synthesis of this compound derivatives into these platforms is a key future direction that will accelerate the discovery of new functional molecules.
Flow chemistry, where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and ease of scalability. researchgate.netmdpi.comnih.gov The synthesis of pyrimidine derivatives has been successfully demonstrated in flow systems, often leading to significantly reduced reaction times and improved yields. vapourtec.commdpi.com Developing a robust flow synthesis for this compound would enable its on-demand production and facilitate its use in multistep automated syntheses.
Microwave-assisted synthesis is another powerful tool for high-throughput chemistry. scispace.comcapes.gov.br Automated microwave synthesizers can rapidly generate libraries of compounds by sequentially irradiating individual reaction vessels. scispace.comtechnologynetworks.com This technology is well-suited for the optimization of reaction conditions and the rapid production of diverse libraries of this compound derivatives for screening purposes. scispace.comcapes.gov.br
The following table summarizes the key features of automated platforms for pyrimidine synthesis:
| Platform | Key Features | Advantages for this compound Synthesis | Reference |
| Flow Chemistry | Continuous reaction in a tube or microreactor. | Enhanced safety, precise control over reaction parameters, easy scalability, reduced reaction times. | vapourtec.comresearchgate.netmdpi.comnih.gov |
| Automated Microwave Synthesis | Sequential, automated microwave irradiation of sealed reaction vessels. | Rapid reaction optimization, efficient library generation, improved yields. | scispace.comcapes.gov.brtechnologynetworks.com |
| High-Throughput Screening (HTS) | Miniaturized, parallel experimentation and analysis. | Rapid identification of lead compounds and optimal reaction conditions from large libraries. | nih.govoup.com |
Q & A
Q. What are the standard synthetic routes for 2-<em>t</em>-butoxypyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of 2-<em>t</em>-butoxypyrimidine typically involves nucleophilic substitution or metal-catalyzed coupling reactions. For example, substituting a leaving group (e.g., chlorine) at the 2-position of pyrimidine with <em>t</em>-butoxide under anhydrous conditions (e.g., DMF or THF as solvents) is a common approach. Yield optimization requires careful control of temperature (60–100°C), stoichiometric ratios (excess <em>t</em>-butanol), and catalysts (e.g., NaH or K2CO3). Impurities such as unreacted pyrimidine derivatives should be monitored via TLC or HPLC .
Q. How should researchers characterize 2-<em>t</em>-butoxypyrimidine to confirm structural integrity?
Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR to verify the <em>t</em>-butoxy group (e.g., singlet at ~1.4 ppm for tert-butyl protons).
- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]<sup>+</sup> at expected <em>m/z</em>).
- FT-IR to identify C-O-C stretching vibrations (~1100 cm<sup>-1</sup>).
Cross-validation with elemental analysis ensures purity (>95%) .
Q. What safety protocols are critical when handling 2-<em>t</em>-butoxypyrimidine in laboratory settings?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) to prevent inhalation or skin contact.
- Work in a fume hood to minimize vapor exposure.
- Store waste separately in labeled containers for professional disposal, as pyrimidine derivatives may pose environmental risks .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of 2-<em>t</em>-butoxypyrimidine synthesis when competing substitution pathways exist?
Methodological Answer: Regioselectivity challenges arise when multiple reactive sites (e.g., pyrimidine C2 vs. C4 positions) are present. Strategies include:
- Steric directing groups : Introduce bulky substituents adjacent to the target site to bias reactivity.
- Catalytic control : Use Pd or Cu catalysts to favor C2 substitution via chelation effects.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states for desired pathways. Validate outcomes via <sup>13</sup>C NMR kinetics studies .
Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for 2-<em>t</em>-butoxypyrimidine derivatives be resolved?
Methodological Answer:
- Multi-technique validation : Combine NMR, X-ray, and computational methods (DFT calculations) to reconcile discrepancies.
- Dynamic effects : Assess temperature-dependent NMR to detect conformational flexibility.
- Crystallographic refinement : Check for disorder or solvent inclusion in crystal structures. Cross-reference with literature on analogous pyrimidine systems .
Q. What experimental designs are suitable for probing the biological activity of 2-<em>t</em>-butoxypyrimidine in enzyme inhibition studies?
Methodological Answer:
- <em>In vitro</em> assays : Use fluorescence-based or radiometric assays (e.g., kinase inhibition) with purified enzymes.
- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values.
- Control experiments : Include known inhibitors (positive controls) and solvent-only samples (negative controls). Validate specificity via counter-screens against unrelated enzymes .
Data Analysis and Interpretation
Q. How can researchers address inconsistencies in the reported solubility profiles of 2-<em>t</em>-butoxypyrimidine across studies?
Methodological Answer:
- Standardize conditions : Report solubility in mg/mL at defined temperatures (e.g., 25°C) and solvent systems (e.g., DMSO, water, ethanol).
- Use validated methods : Employ gravimetric analysis or UV-Vis spectroscopy with calibration curves.
- Publish raw data : Share replicate measurements to enable meta-analysis .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in 2-<em>t</em>-butoxypyrimidine studies?
Methodological Answer:
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate LD50 values.
- ANOVA with post-hoc tests : Compare toxicity across dose groups (e.g., control vs. 10 µM).
- Survival analysis : Use Kaplan-Meier curves for longitudinal toxicity studies in model organisms .
Mechanistic and Theoretical Research
Q. How can computational modeling predict the reactivity of 2-<em>t</em>-butoxypyrimidine in nucleophilic aromatic substitution reactions?
Methodological Answer:
- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to calculate activation energies.
- Frontier molecular orbital (FMO) analysis : Identify electron-deficient aromatic carbons using LUMO maps.
- Solvent effects : Apply implicit solvation models (e.g., PCM) to simulate reaction environments .
Q. What strategies validate the proposed metabolic pathways of 2-<em>t</em>-butoxypyrimidine in pharmacokinetic studies?
Methodological Answer:
- Isotope labeling : Synthesize <sup>13</sup>C- or <sup>2</sup>H-labeled analogs to track metabolites via LC-MS.
- Enzyme inhibition assays : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic routes.
- <em>In silico</em> prediction : Use software like ADMET Predictor™ to cross-validate experimental findings .
Environmental and Ethical Considerations
Q. How should researchers mitigate environmental risks when disposing of 2-<em>t</em>-butoxypyrimidine waste?
Methodological Answer:
Q. What ethical frameworks apply to preclinical studies involving 2-<em>t</em>-butoxypyrimidine in animal models?
Methodological Answer:
- IACUC approval : Follow the 3Rs principle (Replacement, Reduction, Refinement).
- Transparency : Disclose all experimental conditions in publications, including anesthesia and euthanasia methods.
- Data sharing : Deposit raw data in repositories like PubChem to reduce redundant testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
